molecular formula C25H27ClN4O2S B2683377 7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422530-22-1

7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2683377
CAS No.: 422530-22-1
M. Wt: 483.03
InChI Key: WDVFYTWHNKJNSN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of bonds. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions .


Physical and Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It could also include computational properties like HOMO/LUMO levels, dipole moment, etc .

Scientific Research Applications

  • Antimicrobial Properties : Patel and Patel (2010) synthesized compounds derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, a lead molecule similar to the specified compound, and found significant antifungal and antibacterial activities. This suggests potential applications in developing antimicrobial agents (Patel & Patel, 2010).

  • Synthesis of Tetrahydropyrimido and Tetrahydroquinoline Derivatives : Elkholy and Morsy (2006) reported on the synthesis of tetrahydropyrimido and tetrahydroquinoline derivatives, indicating the compound's versatility in forming various heterocyclic compounds. These compounds have potential applications in the development of new drugs and materials (Elkholy & Morsy, 2006).

  • Phenylsulfonylquinazoline Derivatives as Chymase Inhibitors : Fukami et al. (2000) explored derivatives of phenylsulfonylquinazoline, which share a structural resemblance with the specified compound, for their ability to inhibit human heart chymase. These findings highlight the compound's potential in cardiovascular drug development (Fukami et al., 2000).

  • Application in Anticancer Research : Noolvi and Patel (2013) synthesized and characterized quinazoline derivatives, examining their potential as antitumor agents. This implies the applicability of the compound in cancer research, particularly in the synthesis of novel anticancer drugs (Noolvi & Patel, 2013).

  • Development of ABCB1 Inhibitors : Colabufo et al. (2008) investigated derivatives of phenoxy-moiety, structurally related to the specified compound, for their ability to inhibit ABCB1 activity, indicating potential use in overcoming drug resistance in cancer therapy (Colabufo et al., 2008).

  • Synthesis of Novel Quinazoline Derivatives : Mohamed, Abdel-Latif, and Ahmed (2020) focused on the synthesis of novel quinazoline derivatives, which are important in pharmaceutical chemistry. This highlights the compound's significance in the synthesis of diverse medicinal compounds (Mohamed, Abdel-Latif, & Ahmed, 2020).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

This would include information about the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

Properties

IUPAC Name

7-chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN4O2S/c26-18-9-10-21-22(16-18)27-25(33)30(24(21)32)20-8-4-5-17(15-20)23(31)29-13-11-28(12-14-29)19-6-2-1-3-7-19/h4-5,8,15,18-19,21-22H,1-3,6-7,9-14,16H2,(H,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNBVNOJSAHSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C(=O)C5CCC(CC5NC4=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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